2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by the presence of an ethyl group on the phenyl ring and a methyl group on the quinoline ring, along with a carbonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced through Friedel-Crafts alkylation, where ethyl chloride reacts with the phenyl ring in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Methyl Group: The methyl group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Carbonyl Chloride Group: The final step involves the conversion of a carboxylic acid derivative to the carbonyl chloride group using reagents like thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction Reactions: The quinoline core can undergo oxidation reactions to form quinoline N-oxides, while reduction reactions can convert the quinoline to tetrahydroquinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl and styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of bases like triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Quinoline N-oxides: Formed from oxidation reactions.
Tetrahydroquinoline Derivatives: Formed from reduction reactions.
Biaryl and Styrene Derivatives: Formed from coupling reactions.
Scientific Research Applications
2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Materials Science: The compound is used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Photophysical Properties: In materials science, the compound’s photophysical properties, such as fluorescence and phosphorescence, are exploited in the design of optoelectronic devices.
Comparison with Similar Compounds
2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride can be compared with other quinoline derivatives:
2-Phenylquinoline-4-carbonyl chloride: Lacks the ethyl and methyl groups, resulting in different reactivity and biological activity.
2-(4-Methylphenyl)-8-methylquinoline-4-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring, leading to variations in steric and electronic properties.
8-Methylquinoline-4-carbonyl chloride: Lacks the phenyl group, affecting its overall chemical behavior and applications.
The unique combination of the ethyl and methyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-3-13-7-9-14(10-8-13)17-11-16(19(20)22)15-6-4-5-12(2)18(15)21-17/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSVOPUMJSBDJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601203564 | |
Record name | 2-(4-Ethylphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601203564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-21-6 | |
Record name | 2-(4-Ethylphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Ethylphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601203564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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